molecular formula C24H40O5 B044201 beta-Muricholic acid CAS No. 2393-59-1

beta-Muricholic acid

货号: B044201
CAS 编号: 2393-59-1
分子量: 408.6 g/mol
InChI 键: DKPMWHFRUGMUKF-CRKPLTDNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: Beta-Muricholic acid can be synthesized from ursodeoxycholic acid through a hydroxylation reaction at the 6-position. The enzyme cytochrome P450 Cyp2c70 is responsible for this conversion in rodents . The reaction conditions typically involve the presence of this enzyme and suitable cofactors to facilitate the hydroxylation process.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from bile sources, particularly from rodents. The process includes several steps such as bile collection, extraction, purification, and crystallization to obtain the compound in its pure form .

化学反应分析

Types of Reactions: Beta-Muricholic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert oxo derivatives back to this compound.

    Substitution: Hydroxyl groups in this compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products:

科学研究应用

Cholesterol Gallstone Prevention and Treatment

Overview
Research indicates that β-MCA plays a significant role in preventing and dissolving cholesterol gallstones. A study conducted on male C57L mice demonstrated that β-MCA was more effective than ursodeoxycholic acid (UDCA) in both preventing the formation of cholesterol gallstones and facilitating their dissolution. Mice fed a lithogenic diet supplemented with β-MCA showed a gallstone prevalence reduction to 20%, compared to 50% with UDCA, highlighting its superior efficacy in managing cholesterol levels and promoting bile acid homeostasis .

Mechanism of Action
The mechanism by which β-MCA exerts its effects involves reducing the biliary secretion rate and saturation index of cholesterol, as well as enhancing the phase boundary shift that prevents cholesterol crystallization. This action leads to a significant decrease in gallstone formation and promotes complete dissolution rates when administered over eight weeks .

Liver Fibrosis and Gut Barrier Function Improvement

Recent Findings
Recent studies have identified β-MCA's potential in improving liver fibrosis and gut barrier function. In experiments involving Cyp2c70 knockout mice, which simulate human-like hydrophobic bile acid-induced hepatobiliary injury, treatment with glycine-conjugated β-MCA (G-β-MCA) resulted in reduced liver fibrosis and enhanced gut barrier integrity. The treatment led to decreased bile acid hydrophobicity and an increase in fecal bile acid excretion, suggesting a protective role against cholestasis-related liver damage .

FXR Antagonism and Metabolic Regulation

Role as an FXR Antagonist
β-MCA functions as an antagonist of the farnesoid X receptor (FXR), a key regulator of bile acid synthesis and metabolism. By modulating FXR signaling pathways, β-MCA influences glucose homeostasis and lipid metabolism, offering potential therapeutic avenues for metabolic disorders. Its ability to regulate bile acid synthesis without endocrine effects has been highlighted as crucial for understanding bile acid metabolism in both mice and humans .

Impact on Gut Microbiota

Modulation of Gut Microbiota
The interaction between β-MCA and gut microbiota is another area of interest. Studies suggest that β-MCA may alter the composition of gut microbiota, which can have downstream effects on metabolic health and disease states. The modulation of gut bacteria through bile acids like β-MCA can influence systemic inflammation and metabolic syndromes .

Data Summary Table

Application AreaFindingsReference
Cholesterol Gallstone Preventionβ-MCA reduces gallstone prevalence significantly compared to UDCA in murine models
Liver Fibrosis ImprovementG-β-MCA enhances liver fibrosis recovery and gut barrier function in Cyp2c70 KO mice
FXR AntagonismModulates bile acid synthesis; potential therapeutic for metabolic disorders
Gut Microbiota ModulationAlters gut microbiota composition, impacting metabolic health

Case Studies

  • Cholesterol Gallstones : In a controlled study with C57L mice, β-MCA administration resulted in a marked decrease in cholesterol gallstone formation compared to controls, demonstrating its effectiveness as a preventive treatment .
  • Liver Health : In Cyp2c70 knockout mice treated with G-β-MCA, significant improvements in liver fibrosis markers were observed alongside enhanced gut barrier function, indicating its potential for treating liver diseases associated with cholestasis .
  • Metabolic Regulation : Studies exploring the role of β-MCA as an FXR antagonist have shown promising results in regulating lipid metabolism pathways, suggesting therapeutic implications for conditions like obesity and diabetes .

作用机制

Beta-Muricholic acid exerts its effects primarily through interaction with bile acid receptors such as the farnesoid X receptor (FXR). It acts as an antagonist to FXR, thereby regulating bile acid synthesis and metabolism. The compound also influences lipid metabolism by inhibiting lipid accumulation in hepatocytes . The molecular targets include enzymes involved in bile acid synthesis and transporters responsible for bile acid reabsorption .

相似化合物的比较

    Alpha-Muricholic Acid: Differs by the orientation of the hydroxyl group at the 7-position.

    Gamma-Muricholic Acid (Hyocholic Acid): Another muricholic acid with different hydroxylation patterns.

    Ursodeoxycholic Acid: A precursor in the synthesis of beta-Muricholic acid.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities, particularly its role as an FXR antagonist. This sets it apart from other bile acids that typically act as FXR agonists .

生物活性

Beta-muricholic acid (β-MCA) is a bile acid predominantly found in rodents, recognized for its significant biological activities, particularly in the regulation of bile acid metabolism, cholesterol homeostasis, and liver health. This article explores the biological activity of β-MCA through various studies, highlighting its mechanisms, effects on gallstone formation, and interactions with gut microbiota.

Overview of this compound

This compound is a trihydroxy bile acid that serves as an important regulator of cholesterol metabolism and bile acid synthesis. It has been shown to exert various physiological effects, including modulation of liver function and gut microbiota interactions.

Regulation of Bile Acid Synthesis

Research indicates that β-MCA plays a crucial role in the feedback regulation of bile acid synthesis. In studies involving Cyp8b1 knockout mice, β-MCA was identified as an FXR (farnesoid X receptor) antagonist that influences bile acid metabolism by reducing the levels of FXR-agonistic bile acids such as cholic acid (CA) and chenodeoxycholic acid (CDCA) . This antagonistic action leads to increased synthesis of bile acids through a positive feedback mechanism.

Effects on Cholesterol Gallstones

This compound has been shown to be effective in preventing and dissolving cholesterol gallstones. In experimental models, β-MCA demonstrated superior efficacy compared to ursodeoxycholic acid (UDCA). Mice fed a lithogenic diet exhibited gallstone formation; however, the introduction of β-MCA reduced gallstone prevalence significantly by affecting biliary cholesterol saturation and absorption .

Study on Gallstone Prevention

A pivotal study investigated the effects of β-MCA on cholesterol gallstone formation in male C57L mice. The results indicated that:

  • Gallstone Formation : 100% of control mice formed gallstones on a lithogenic diet.
  • Prevention Rates : Mice treated with β-MCA showed a reduction in gallstone prevalence to 20%, compared to 50% for UDCA.
  • Mechanism : The treatment resulted in decreased biliary secretion rates and intestinal cholesterol absorption, facilitating phase boundary shifts that prevent solid crystal formation .

Metabolism and Excretion Patterns

In human studies involving patients post-cholecystectomy, metabolites of β-MCA were analyzed in bile, urine, and feces. The findings revealed that glyco- and tauro-β-MCA were the primary metabolites detected in bile, while the urinary pattern included free and conjugated forms of β-MCA . This suggests limited transformation by human intestinal microbiota, highlighting species-specific metabolic pathways.

Interaction with Gut Microbiota

The gut microbiota significantly influences the metabolism of bile acids, including β-MCA. Studies have shown that:

  • Microbial Regulation : The gut microbiome can modulate the levels of secondary bile acids derived from β-MCA, impacting overall metabolic health .
  • Health Correlations : In human subjects, specific bile acids correlated with metabolic markers such as body mass index (BMI) and insulin resistance, indicating potential roles for β-MCA in metabolic regulation .

Summary Table: Biological Activity of this compound

Activity AreaObservationsReferences
Bile Acid Regulation Acts as an FXR antagonist; increases bile acid synthesis
Gallstone Prevention Reduces prevalence from 100% to 20% in mice
Metabolism Limited transformation by human gut microbiota
Gut Microbiome Interaction Influences metabolic health; correlates with BMI

属性

IUPAC Name

(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPMWHFRUGMUKF-CRKPLTDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3a,6b,7b-Trihydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2393-59-1
Record name β-Muricholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2393-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholan-24-oic acid, 3,6,7-trihydroxy-, (3alpha,5beta,6beta,7beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3a,6b,7b-Trihydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000415
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Muricholic acid
Reactant of Route 2
beta-Muricholic acid
Reactant of Route 3
beta-Muricholic acid
Reactant of Route 4
beta-Muricholic acid
Reactant of Route 5
beta-Muricholic acid
Reactant of Route 6
beta-Muricholic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。